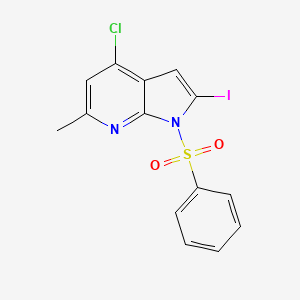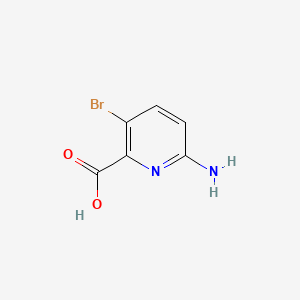![molecular formula C9H6ClNO2S B581066 Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate CAS No. 1315364-06-7](/img/structure/B581066.png)
Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate” is a chemical compound with the CAS Number 55040-71-6 . It has a molecular weight of 227.67 . The IUPAC name for this compound is methyl 4-chlorothieno [3,2-c]pyridine-7-carboxylate . It is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules .Physical And Chemical Properties Analysis
“Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 227.67 .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Development
Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate belongs to a class of compounds known for their utility in synthesizing pharmaceuticals. Research has been dedicated to developing synthetic methodologies for related compounds, such as (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug. The review by Saeed et al. (2017) summarizes the synthetic methods of (S)-clopidogrel, highlighting the importance of such compounds in medicinal chemistry and the ongoing efforts to improve synthetic approaches for pharmaceutical applications (Saeed et al., 2017).
Medicinal Chemistry
Pyridine derivatives, including the thienopyridine class, possess a wide range of biological activities, making them significant in medicinal chemistry. A review by Altaf et al. (2015) discusses the medicinal and non-medicinal uses of numerous pyridine derivatives, highlighting their roles in various biological activities and clinical uses. This review underscores the versatility and importance of pyridine derivatives in drug discovery and development (Altaf et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary targets of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
Propriétés
IUPAC Name |
methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-5-6(14-7)2-3-11-8(5)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMBIBQIYVACCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CN=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)





![3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B580996.png)



![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)

